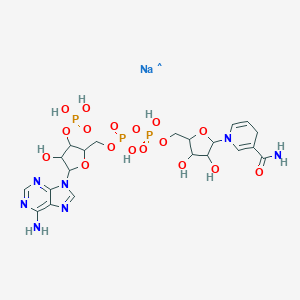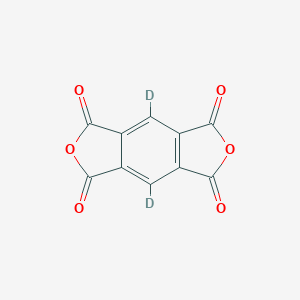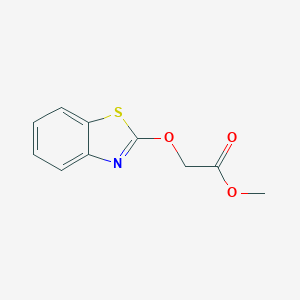
Methyl (1,3-benzothiazol-2-yloxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1,3-benzothiazol-2-yloxy)acetate is a chemical compound that has garnered significant attention in the scientific community. This compound is synthesized using a specific method and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl (1,3-benzothiazol-2-yloxy)acetate is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and anti-oxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. The compound is also believed to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl (1,3-benzothiazol-2-yloxy)acetate has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models. The compound has also been found to reduce oxidative stress in animal models. In cancer cells, the compound has been found to induce apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1,3-benzothiazol-2-yloxy)acetate has several advantages for lab experiments. The compound is readily available, and the synthesis method is well-established. The compound is also stable and can be stored for extended periods. However, the compound has some limitations. The compound has poor solubility in water, making it difficult to use in aqueous solutions. The compound also has low bioavailability, making it difficult to use in vivo.
Orientations Futures
For the compound include further studies on its potential use in disease treatment, modification to increase its solubility and bioavailability, and potential use as a drug delivery system.
Méthodes De Synthèse
Methyl (1,3-benzothiazol-2-yloxy)acetate is synthesized using a specific method. The synthesis involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid in the presence of a base. The reaction results in the formation of Methyl (1,3-benzothiazol-2-yloxy)acetate. The synthesis method has been optimized to increase the yield of the compound, and the purity of the final product is ensured using various analytical techniques.
Applications De Recherche Scientifique
Methyl (1,3-benzothiazol-2-yloxy)acetate has been extensively studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. The compound has also been studied for its potential application in cancer therapy. The compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
111035-10-0 |
|---|---|
Nom du produit |
Methyl (1,3-benzothiazol-2-yloxy)acetate |
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
methyl 2-(1,3-benzothiazol-2-yloxy)acetate |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |
Clé InChI |
IOKXQKDHXBLNKN-UHFFFAOYSA-N |
SMILES |
COC(=O)COC1=NC2=CC=CC=C2S1 |
SMILES canonique |
COC(=O)COC1=NC2=CC=CC=C2S1 |
Synonymes |
Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



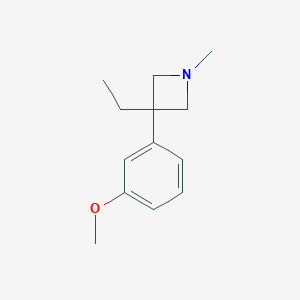
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
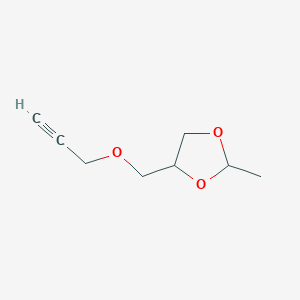
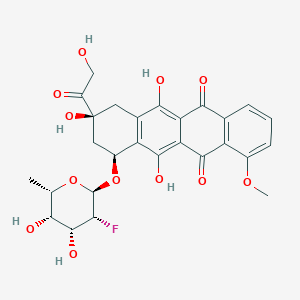
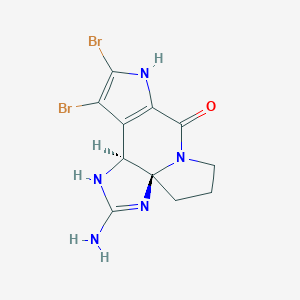
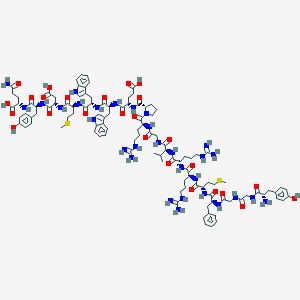
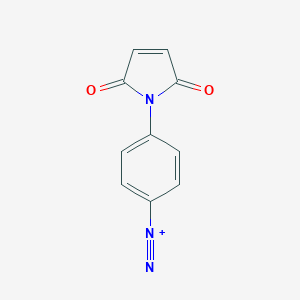
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
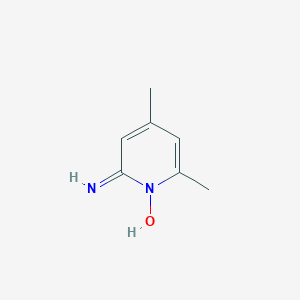

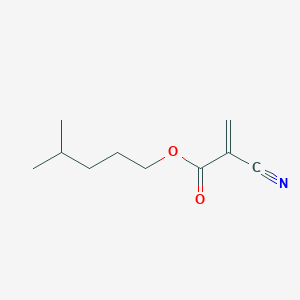
![3-[Bis(2-chloroethyl)amino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B34527.png)
